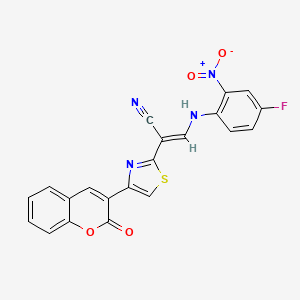

![molecular formula C23H29N3O3S B2762511 (E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide CAS No. 1050669-73-2](/img/structure/B2762511.png)

(E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that likely contains a 1,4-diazepane ring structure . This structure is common in many pharmaceuticals and natural products due to its diverse biological properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a related process involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes . This method has been used to synthesize a variety of substituted 1,4-diazepanes with high enantiomeric excess .科学的研究の応用

- EN300-26587014 has been employed in one-pot syntheses of 1,4-disubstituted 1,2,3-triazoles via Huisgen 1,3-dipolar cycloaddition reactions . In this process, it serves as a key reagent, facilitating the formation of triazoles from terminal alkynes, benzyl/allyl/alkyl halides, and NaN3 in water at room temperature. The use of silica-supported copper(I) oxide (SiO2–Cu2O) as a catalyst ensures easy recovery and reusability, making the process economical.

- EN300-26587014 is part of an elegant method for “skeletal editing” of organic molecules by nitrogen atom deletion. Researchers from the University of Chicago developed this strategy, utilizing an anomeric N-pivaloyloxy-N-alkoxyamide amide as the key reagent . The ability to selectively remove nitrogen atoms opens up possibilities for targeted modifications in drug discovery and materials science.

- In the field of petroleum engineering, EN300-26587014 has shown promise in enhancing heavy oil recovery. Laboratory studies demonstrated that polymers containing this compound could increase heavy oil recovery by over 20% . Field cases in China, Turkey, and Oman further validated the success of polymer flooding in heavy oil reservoirs. Challenges remain in maintaining polymer viscosity during surface injection and under reservoir conditions.

- Palladium-catalyzed asymmetric synthesis of 3,3-disubstituted isoindolinones has been achieved using EN300-26587014. The tandem Heck/Suzuki coupling of 1,1-disubstituted enamides with aryl/alkenyl boronic acids under mild conditions yields isoindolinones with high enantioselectivity . This application highlights its potential in pharmaceutical and fine chemical synthesis.

- Researchers have incorporated EN300-26587014 into Mn(II)/Cu(II)-based coordination frameworks. Spectroelectrochemical studies provided insights into its redox behavior . These frameworks hold promise for applications in catalysis, sensing, and energy storage.

Chemical Synthesis and Catalysis

Organic Molecule Editing

Heavy Oil Recovery

Asymmetric Synthesis

Coordination Frameworks and Redox Chemistry

将来の方向性

While specific future directions for this compound are not available, research into similar compounds, such as 1,4-diazepanes, continues to be a significant area of interest in the pharmaceutical industry . These compounds have shown promise in the treatment of various conditions, suggesting potential future applications for similar compounds .

特性

IUPAC Name |

(E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3S/c27-23(12-14-24-30(28,29)19-13-21-8-3-1-4-9-21)26-16-7-15-25(17-18-26)20-22-10-5-2-6-11-22/h1-6,8-11,13,19,24H,7,12,14-18,20H2/b19-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZMLONBGQAAMD-CPNJWEJPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN(C1)C(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2762428.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2762429.png)

![2-[[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzamide](/img/structure/B2762432.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxyethanone](/img/structure/B2762450.png)

![N'-(4-Ethylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2762451.png)